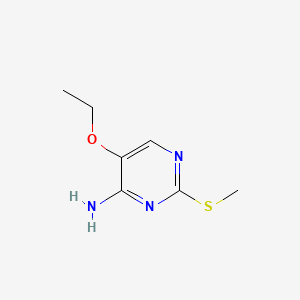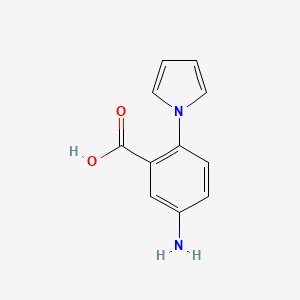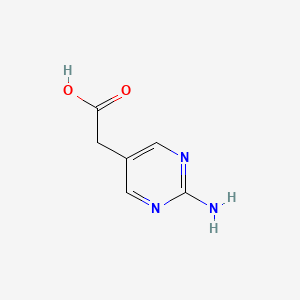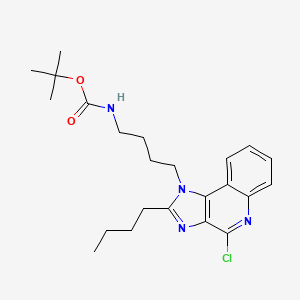
5-Ethoxy-2-(methylthio)-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-(methylthio)-4-pyrimidinamine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-(methylthio)-4-pyrimidinamine typically involves the reaction of ethoxy-substituted pyrimidine derivatives with methylthio reagentsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-(methylthio)-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethoxy group or to modify the pyrimidine ring.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine ring .
Scientific Research Applications
5-Ethoxy-2-(methylthio)-4-pyrimidinamine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Biology: The compound is used in studies related to DNA and RNA synthesis, as pyrimidine bases are fundamental components of nucleic acids.
Industry: It is utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-(methylthio)-4-pyrimidinamine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) by blocking dimerization, thereby reducing the production of inflammatory mediators . The compound’s structure allows it to fit into the active sites of these enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-(methylthio)-4-pyrimidinamine: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Methylthio-4,6-dimethoxypyrimidine: Contains additional methoxy groups on the pyrimidine ring.
5-Ethoxy-2-mercaptobenzimidazole: A benzimidazole derivative with similar functional groups.
Uniqueness
5-Ethoxy-2-(methylthio)-4-pyrimidinamine is unique due to its specific combination of ethoxy and methylthio groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C7H11N3OS |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-ethoxy-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3OS/c1-3-11-5-4-9-7(12-2)10-6(5)8/h4H,3H2,1-2H3,(H2,8,9,10) |
InChI Key |
WMJDQOQDDRAZMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(N=C1N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)

![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)








![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)


